molecular formula C7H5ClN2S2 B2730644 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine CAS No. 488742-51-4

6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine

Cat. No. B2730644
CAS RN: 488742-51-4
M. Wt: 216.7
InChI Key: JJAFBJJBTOYNTC-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is a chemical compound that belongs to the thiazolo[4,5-b]pyridine family. It is a heterocyclic compound that contains a thiazole ring and a pyridine ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of various enzymes that play a crucial role in various biological processes. For example, it has been reported to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and physiological effects
6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to exhibit antibacterial and antiviral properties. In addition, this compound has been reported to modulate the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine in lab experiments is its potential to inhibit the activity of various enzymes. This property makes it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxicity in various cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine. One of the areas of research is the development of novel drugs based on this compound. It has been shown to exhibit promising properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to understand how this compound interacts with various enzymes and how it modulates their activity. In addition, more studies are needed to investigate the toxicity of this compound and its potential side effects.

Scientific Research Applications

6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In addition, this compound has been shown to modulate the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. These properties make it a promising candidate for the development of novel drugs.

properties

IUPAC Name

6-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-10-6-5(12-7)2-4(8)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAFBJJBTOYNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine

Synthesis routes and methods

Procedure details

328 g (2.31 mol) of methyl iodide were added dropwise to a stirred suspension of 363 g (2.62 mol) of potassium carbonate and 354 g (1.75 mol) of 6-chloro-2-mercaptothiazolo[4,5-b]pyridine from Example 1.2 in 2.28 l of dimethylformamide at 5° C. The reaction mixture was stirred at ambient temperature for 68 h and then poured into 4.5 l of demineralized water. The precipitate was filtered, rinsed with water (2×500 ml) and then dried in vacuo at 45° C. to give 308.9 g (yield: 81%) of 6-chloro-2-(methylthio)thiazolo[4,5-b]pyridine.
Quantity
328 g
Type
reactant
Reaction Step One
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
354 g
Type
reactant
Reaction Step One
Quantity
2.28 L
Type
solvent
Reaction Step One
Name
Quantity
4.5 L
Type
reactant
Reaction Step Two

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